Pralidoxime
Overview
Description
Pralidoxime is a compound that belongs to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which can occur due to exposure to certain pesticides and nerve agents. Organophosphates inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system, which can cause severe symptoms and even death. This compound works by reactivating acetylcholinesterase, thereby alleviating the toxic effects of organophosphates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pralidoxime can be synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce this compound as the iodide salt . Another method involves the reaction of pyridine-2-aldoxime with methyl methanesulfonate in acetonitrile to yield this compound mesylate, which is then treated with dry hydrogen chloride in isopropanol to obtain this compound chloride .
Industrial Production Methods: In industrial settings, this compound chloride is prepared by dissolving the compound in injection water at a temperature below 40°C, adjusting the pH to 2.5-4.5, sterilizing, filtering, and then performing sterile filling. The final product is stored under lightproof refrigeration conditions .
Chemical Reactions Analysis
Types of Reactions: Pralidoxime primarily undergoes nucleophilic substitution reactions. It reacts with organophosphates to cleave the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include pyridine-2-carboxaldehyde, hydroxylamine, methyl iodide, methyl methanesulfonate, and dry hydrogen chloride . The reactions are typically carried out in solvents such as acetonitrile and isopropanol under controlled temperature and pH conditions .
Major Products Formed: The major product formed from the reaction of this compound with organophosphates is the reactivated acetylcholinesterase enzyme, which can then resume its normal function of breaking down acetylcholine .
Scientific Research Applications
Pralidoxime has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for studying the reactivation of inhibited enzymes. In biology, it is used to investigate the effects of organophosphate poisoning on the nervous system. In medicine, this compound is an essential antidote for treating organophosphate poisoning, often used in conjunction with atropine and diazepam . In industry, it is used in the production of antidotes and other pharmaceutical compounds .
Mechanism of Action
Pralidoxime works by binding to the anionic site of the acetylcholinesterase enzyme, which has been inactivated by organophosphates. It then displaces the phosphate group from the serine residue of the enzyme, thereby regenerating the active enzyme. This process allows the enzyme to resume its normal function of breaking down acetylcholine, reducing the toxic effects of organophosphate poisoning . This compound is most effective when administered within 24 hours of exposure to organophosphates .
Comparison with Similar Compounds
Pralidoxime is part of a family of oximes that includes compounds such as obidoxime, HI-6, trimedoxime, and methoxime. These compounds also act as reactivators of acetylcholinesterase inhibited by organophosphates. this compound is unique in its widespread use and FDA approval for treating organophosphate poisoning . Obidoxime and HI-6 are known for their broader spectrum of activity against different nerve agents and pesticides, while trimedoxime and methoxime are less commonly used .
Properties
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKPUQTUERUYQE-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2O+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1200-55-1 (methyl sulfate), 154-97-2 (mesylate), 21239-05-4 (lactate[1:1]), 3687-33-0 (trichloroacetate), 51-15-0 (chloride), 94-63-3 (iodide) | |
Record name | Pralidoxime [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006735597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044144 | |
Record name | Pralidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044144 | |
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Molecular Weight |
137.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pralidoxime | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.49e-01 g/L | |
Record name | Pralidoxime | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pralidoxime is an antidote to organophosphate pesticides and chemicals. Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme. Acetylcholinesterase inhibition causes acetylcholine to accumulate in synapses, producing continuous stimulation of cholinergic fibers throughout the nervous systems. If given within 24 hours after organophosphate exposure, pralidoxime reactivates the acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase., Other reported pharmacologic effects of pralidoxime include depolarization at the neuromuscular junction, anticholinergic action, mild inhibition of cholinesterase, sympathomimetic effects, potentiation of the depressor action of acetylcholine in nonatropinized animals, and potentiation of the pressor action of acetylcholine in atropinized animals. However, the contribution of these effects to the therapeutic action of the drug has not been established., The principal pharmacologic effect of pralidoxime is reactivation of cholinesterase which has been recently inactivated by phosphorylation as the result of exposure to certain organophosphates. Pralidoxime removes the phosphoryl group from the active site of the inhibited enzyme by nucleophilic attack, regenerating active cholinesterase and forming an oxime complex. Pralidoxime also detoxifies certain organophosphates by direct chemical reaction and probably also reacts directly with cholinesterase to protect it from inhibition. Pralidoxime must be administered before aging of the inhibited enzyme occurs; after aging is completed, phosphorylated cholinesterase cannot be reactivated, and newly synthesized cholinesterase must replace the inhibited enzyme. Pralidoxime is not equally antagonistic to all anticholinesterases, partly because the time period required for aging of the inhibited enzyme varies and depends on the specific organophosphate bound to the cholinesterase. | |
Record name | Pralidoxime | |
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CAS No. |
6735-59-7, 45765-69-3, 25615-00-3 | |
Record name | Pralidoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6735-59-7 | |
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Record name | 2-[(Z)-(Hydroxyimino)methyl]-1-methylpyridinium | |
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Record name | Pralidoxime [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006735597 | |
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Record name | Pralidoxime | |
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Record name | Pralidoxime | |
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URL | https://www.drugbank.ca/drugs/DB00733 | |
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Record name | Pralidoxime | |
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Record name | 2-[(hydroxyimino)methyl]-1-methylpyridinium | |
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Record name | PRALIDOXIME | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8490 | |
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Record name | Pralidoxime | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014871 | |
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Melting Point |
215-225 °C, 215 - 225 °C | |
Record name | Pralidoxime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00733 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pralidoxime | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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